molecular formula C8H16N2O B14047211 1,5-Diethylpiperazin-2-one

1,5-Diethylpiperazin-2-one

Cat. No.: B14047211
M. Wt: 156.23 g/mol
InChI Key: IYZRHXDFJURKOL-UHFFFAOYSA-N
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Description

1,5-Diethylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring-opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to enhance the efficiency of the synthesis . Microwave-assisted synthesis is another technique that has been explored to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

1,5-Diethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

1,5-Diethylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diethylpiperazin-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of its anthelmintic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethylpiperazin-2-one
  • 1,4-Diazacyclohexane
  • 1,4-Piperazine

Uniqueness

1,5-Diethylpiperazin-2-one is unique due to its specific ethyl substitutions at the 1 and 5 positions, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and chemical research .

Properties

IUPAC Name

1,5-diethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRHXDFJURKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(=O)CN1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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